molecular formula C16H14ClN3OS B5595912 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide

Cat. No.: B5595912
M. Wt: 331.8 g/mol
InChI Key: PWRDUTDBQCYEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0546109 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential

One significant area of application is in the development of inhibitors targeting specific enzymes or receptors. For instance, a derivative of this compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity over ACAT-2. This suggests its potential therapeutic application in diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Furthermore, derivatives have shown promising antitumor activity in vitro against a range of human tumor cell lines, highlighting its potential in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Chemical Synthesis and Optimization

Research has also focused on the synthesis and optimization of this compound and its derivatives for improved solubility, efficacy, and stability. Techniques involve cascade reactions and solid-state synthesis to create various heterocyclic structures, demonstrating the compound's versatility in chemical synthesis (Schmeyers & Kaupp, 2002). Additionally, its derivatives have been utilized as antioxidants for base oil, indicating its utility in industrial applications as well (Basta et al., 2017).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of derivatives have also been explored. Some synthesized derivatives have shown significant antibacterial activity, suggesting their potential use as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019). This aligns with the broader trend of investigating benzimidazole derivatives for their pharmacological properties.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-12-6-2-1-5-11(12)9-20-14-8-4-3-7-13(14)19-16(20)22-10-15(18)21/h1-8H,9-10H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRDUTDBQCYEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.